N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25BrN6O3S2/c1-19-6-8-20(9-7-19)24-16-23(26-5-3-15-41-26)35-37(24)28(38)18-42-30-34-33-27(17-32-29(39)25-4-2-14-40-25)36(30)22-12-10-21(31)11-13-22/h2-15,24H,16-18H2,1H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDGCOXGSOTZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25BrN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups, including a triazole , furan , and pyrazole moiety, which contribute to its biological activity. The presence of a bromophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
1. Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of pyrazole have been reported to inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and inhibition of angiogenesis .
2. Anti-inflammatory Effects
The pyrazole nucleus has been recognized for its anti-inflammatory effects. Studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
3. Antimicrobial Activity
Compounds similar to this compound have also shown activity against various bacterial strains and fungi. For instance, studies indicated promising results against Mycobacterium tuberculosis and several Gram-positive and Gram-negative bacteria .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : Interaction with specific receptors can modulate signaling pathways critical for cell survival and proliferation.
- Oxidative Stress : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazole derivatives for their anticancer efficacy using in vitro assays on various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells .
Case Study 2: Anti-inflammatory Activity
In an animal model of inflammation induced by carrageenan, a related compound showed significant reduction in paw edema compared to control groups. The compound's ability to inhibit COX enzymes was highlighted as a key mechanism behind its anti-inflammatory effects .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that compounds similar to N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide exhibit antimicrobial activity. The triazole moiety is known for its ability to inhibit fungal growth and has been studied as a scaffold for developing antifungal agents .
Cancer Research
The compound's structure suggests potential activity against various cancer types. Triazole derivatives have shown promise in inhibiting cancer cell proliferation through multiple mechanisms, including the modulation of apoptosis and cell cycle arrest . In vitro studies are necessary to evaluate the specific anticancer efficacy of this compound.
Anti-inflammatory Activity
Molecular docking studies have suggested that related compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions the compound as a candidate for further development in treating inflammatory diseases .
Agricultural Applications
Fungicides
Given the triazole component's known fungicidal properties, this compound could be explored as a potential agricultural fungicide. Its efficacy against plant pathogens is an area of active research .
Pesticide Development
The compound's structural features may also contribute to its effectiveness as a pesticide. The integration of sulfur and nitrogen heterocycles can enhance the biological activity against pests while potentially reducing toxicity to non-target organisms .
Materials Science
Polymer Chemistry
In materials science, the synthesis of polymers incorporating this compound could lead to novel materials with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices may improve their performance in various applications .
Summary of Findings
The applications of N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yldihydropyrazol - 2 - yl]- 2 - oxoethyl]sulfanyl - 1 , 2 , 4 - triazol - 3 - yl]methyl]furan - 2 - carboxamide span several fields:
| Field | Application | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Treatment of infections |
| Cancer therapeutics | Inhibition of tumor growth | |
| Anti-inflammatory drugs | Management of inflammatory diseases | |
| Agriculture | Fungicides | Crop protection |
| Pesticides | Pest control | |
| Materials Science | Polymer additives | Enhanced material properties |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains six key functional groups that dictate its reactivity:
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4-Bromophenyl group
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1,2,4-Triazole ring
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Pyrazole ring
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Thiophene moiety
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Sulfanyl ether (-S-) linkage
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Furan carboxamide
Bromophenyl Substitution Reactions
The bromine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. Reported analogs (e.g., 4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole ) undergo:
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Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives under palladium catalysis .
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Buchwald-Hartwig amination with amines to yield aryl amines .
Conditions :
| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80–100°C | ~75% |
Triazole and Pyrazole Ring Modifications
The 1,2,4-triazole and pyrazole rings participate in:
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N-Alkylation/Arylation : Reactivity at nitrogen atoms with alkyl halides or aryl bromides under basic conditions (e.g., K₂CO₃ in DMF).
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Electrophilic Substitution : Thiophene and pyrazole rings undergo nitration or sulfonation at electron-rich positions .
Example :
The pyrazole ring in N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide undergoes regioselective nitration at the 5-position .
Sulfanyl Ether Oxidation
The -S- linkage oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) groups using oxidizing agents like mCPBA or H₂O₂ .
Conditions :
| Oxidizing Agent | Solvent | Temperature | Product |
|---|---|---|---|
| mCPBA (3 equiv) | CH₂Cl₂ | 0°C → RT | Sulfoxide |
| H₂O₂ (30%) | AcOH | 50°C | Sulfone |
Carboxamide Hydrolysis
The furan carboxamide hydrolyzes to carboxylic acid under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6M), reflux, 12h → furan-2-carboxylic acid.
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Basic Hydrolysis : NaOH (2M), 80°C, 6h → carboxylate salt.
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, forming brominated aromatic byproducts.
-
Photoreactivity : Thiophene and furan moieties may undergo [2+2] cycloaddition under UV light.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Phenyl Group
- N-[[4-(4-Ethoxyphenyl)-5-[2-[3-(4-Methylphenyl)-5-Thiophen-2-yl-3,4-Dihydropyrazol-2-yl]-2-Oxoethyl]sulfanyl-1,2,4-Triazol-3-yl]methyl]-2-Phenylacetamide ():
- Key Difference : The 4-bromophenyl group in the target compound is replaced with a 4-ethoxyphenyl group, and the terminal furan-2-carboxamide is substituted with a 2-phenylacetamide.
- Implications : Bromine’s electronegativity and steric bulk may improve antimicrobial activity compared to ethoxy groups . The furan ring’s planar structure could enhance π-π stacking with biological targets compared to phenylacetamide .
Triazole Derivatives with Sulfanyl Bridges
- 2-{[4-(4-Bromophenyl)-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Fluorophenyl)Acetamide (CAS 726158-21-0, ): Key Difference: The dihydropyrazole-thiophene unit is replaced with a pyridin-3-yl group, and the terminal group is a fluorophenyl acetamide.
Thiophene-Containing Analogs
- 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazole Derivatives ():
- Key Difference : These compounds lack the dihydropyrazole and furan-2-carboxamide groups.
- Implications : The dihydropyrazole in the target compound likely enhances conformational flexibility, improving binding to enzymes like kinases .
Q & A
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Basic Question
The synthesis of this compound involves multi-step reactions, leveraging heterocyclic coupling and functional group transformations. Key steps include:
Core Assembly : The triazole and pyrazole rings are synthesized via cyclocondensation of hydrazine derivatives with carbonyl compounds under reflux conditions (e.g., using ethanol or DMF as solvent).
Sulfanyl Linkage : Introduction of the sulfanyl group requires thiol-alkyne click chemistry or nucleophilic substitution, often catalyzed by bases like K₂CO₃ .
Final Coupling : The furan-2-carboxamide moiety is attached via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) .
Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions.
- Catalysts : Use POCl₃ for efficient pyrazole ring closure (yields >75%) .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final product with >95% purity .
How can researchers characterize the structural and electronic properties of this compound to predict its reactivity and interaction with biological targets?
Basic Question
Methodological Approach :
- Spectroscopic Analysis :
- X-ray Crystallography : Resolve 3D conformation to assess steric effects on binding pockets .
- Computational Modeling :
What methodologies are employed to assess the compound’s potential as a kinase inhibitor, and how do computational docking studies inform experimental design?
Advanced Question
Experimental Workflow :
In Silico Screening :
- Molecular Docking : Use AutoDock Vina to simulate binding to MET kinase (PDB ID: 3LQ8). Prioritize poses with ΔG < -8 kcal/mol .
- MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories .
In Vitro Validation :
- Kinase Assays : Measure IC₅₀ via ADP-Glo™ kinase assay (e.g., against MET kinase at 1–10 µM concentrations).
- Selectivity Profiling : Test against off-target kinases (e.g., EGFR, VEGFR2) to assess specificity .
How should contradictory data regarding the compound’s bioactivity across different assay systems be analyzed and resolved?
Advanced Question
Resolution Strategies :
- Assay-Specific Variability :
- Cell-Based vs. Biochemical Assays : Compare IC₅₀ in cell proliferation (e.g., MTT assay) vs. enzymatic inhibition (e.g., fluorescence polarization). Discrepancies may arise from membrane permeability or off-target effects .
- Orthogonal Validation :
What strategies are effective in modifying the compound’s substituents to enhance its pharmacokinetic properties while maintaining target affinity?
Advanced Question
Rational Design Approaches :
- Bioisosteric Replacement :
- Prodrug Derivatization :
- PK/PD Modeling :
- Use in silico tools (e.g., GastroPlus®) to predict absorption and clearance rates post-substituent modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
